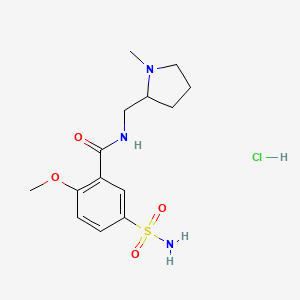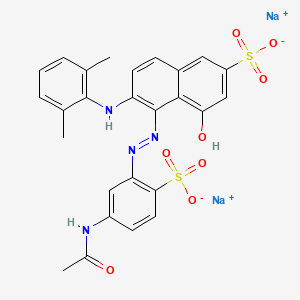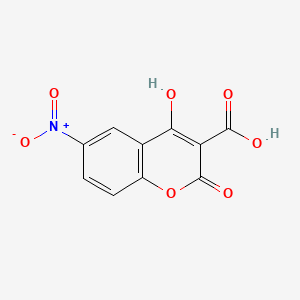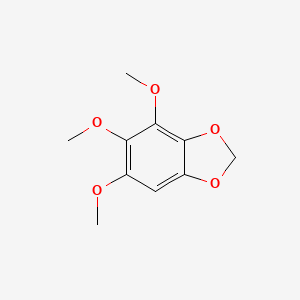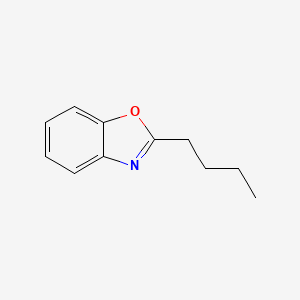
2-(n-Butyl)benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(n-Butyl)benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with an n-butyl substituent at the 2-position. This compound is part of the benzoxazole family, known for its diverse biological and chemical properties. Benzoxazoles are significant in various fields, including medicinal chemistry, due to their broad spectrum of biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(n-Butyl)benzoxazole typically involves the cyclization of 2-aminophenol with n-butyl aldehyde under acidic or basic conditions. One common method includes the use of a catalyst such as samarium triflate in an aqueous medium, which facilitates the reaction under mild conditions . Another approach involves the use of phosphonium acidic ionic liquids as catalysts, providing high yields under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of nanocatalysts and metal catalysts can enhance the reaction rates and selectivity, making the process more sustainable and cost-effective .
化学反応の分析
Types of Reactions: 2-(n-Butyl)benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the n-butyl group or other positions on the benzoxazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
2-(n-Butyl)benzoxazole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-(n-Butyl)benzoxazole involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases and protein kinases, which are crucial for cell proliferation and survival . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets enhances its efficacy in disrupting cellular processes .
類似化合物との比較
Benzoxazole: The parent compound without the n-butyl substituent.
Benzothiazole: Similar structure with a sulfur atom replacing the oxygen in the oxazole ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness: 2-(n-Butyl)benzoxazole stands out due to its specific substituent, which can influence its chemical reactivity and biological activity. The n-butyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
特性
CAS番号 |
6797-49-5 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
2-butyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3 |
InChIキー |
UMTUDVFXSSAPGG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC2=CC=CC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




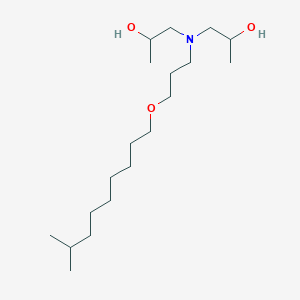

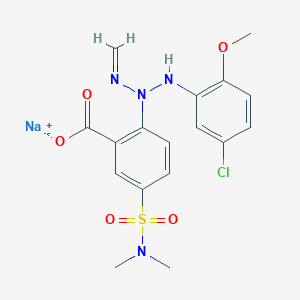
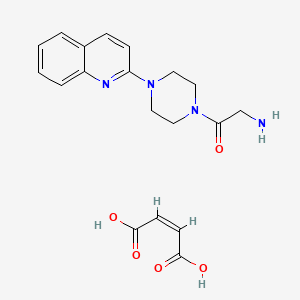

![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)

